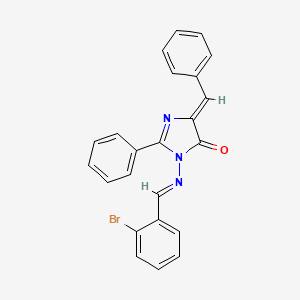
7-Hydroxy-pipat I-125
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-pipat I-125, also known as [125I]R(+)-trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin, is a novel radioiodinated ligand. It is primarily used in scientific research to investigate and characterize the distribution of dopamine D3 receptors in the brain. This compound is known for its high specific activity and high affinity binding, making it an excellent probe for studying dopamine receptors .
Méthodes De Préparation
The synthesis of 7-Hydroxy-pipat I-125 involves the radioiodination of the precursor compound, trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin. The reaction conditions typically include the use of iodine-125 as the radioisotope and a suitable oxidizing agent to facilitate the incorporation of the iodine atom into the precursor molecule . Industrial production methods for this compound are not widely documented, but the synthesis is generally carried out in specialized laboratories equipped to handle radioisotopes.
Analyse Des Réactions Chimiques
7-Hydroxy-pipat I-125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can also occur, potentially altering the structure and binding properties of the compound.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7-Hydroxy-pipat I-125 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neuropharmacology: It is used to study the distribution and function of dopamine D3 receptors in the brain, providing insights into neurological disorders and potential therapeutic targets.
Radioligand Binding Studies: The compound is employed in radioligand binding assays to investigate receptor-ligand interactions and receptor density in various brain regions.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-pipat I-125 involves its binding to dopamine D3 receptors in the brain. The compound exhibits high affinity binding to these receptors, allowing for the selective labeling and visualization of D3 receptor sites. The molecular targets of this compound include dopamine D3 receptors, and the pathways involved are primarily related to dopaminergic signaling in the brain .
Comparaison Avec Des Composés Similaires
7-Hydroxy-pipat I-125 is unique in its high specific activity and high affinity binding to dopamine D3 receptors. Similar compounds include:
7-Hydroxy-2-N,N-(di-n-propyl)aminotetralin (7-OH-DPAT): Another compound that binds to dopamine receptors but with different binding characteristics.
8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin (8-OH-DPAT): Similar to this compound but with variations in binding affinity and receptor selectivity.
trans-8-Hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin (8-OH-PIPAT): A related compound with similar applications but different binding properties.
These compounds share structural similarities but differ in their binding affinities, receptor selectivities, and specific applications in research.
Propriétés
Numéro CAS |
148258-47-3 |
|---|---|
Formule moléculaire |
C16H22INO |
Poids moléculaire |
369.26 g/mol |
Nom IUPAC |
7-[[(E)-3-(125I)iodanylprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+/i17-2 |
Clé InChI |
RTMIJLQPWFKAFE-WGRVQVJGSA-N |
SMILES isomérique |
CCCN(C/C=C/[125I])C1CCC2=C(C1)C=C(C=C2)O |
SMILES canonique |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


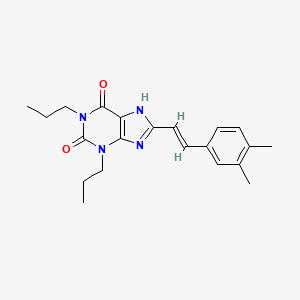
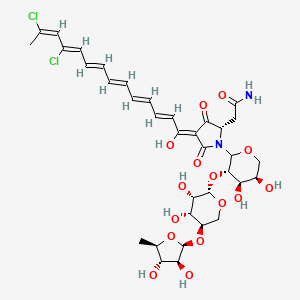

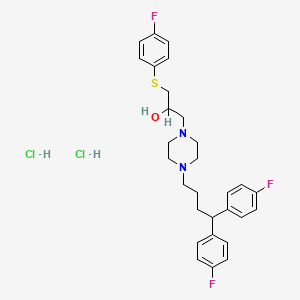

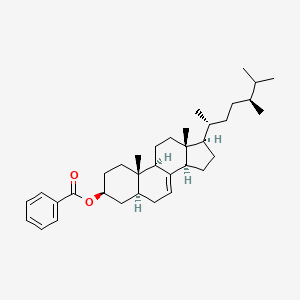
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
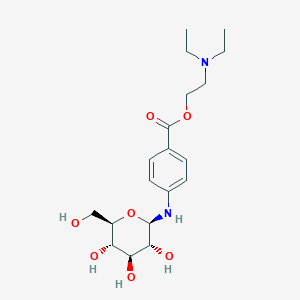



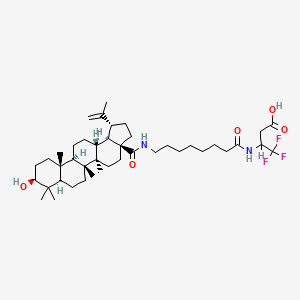
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
